molecular formula C21H13BrCl2N2O3 B4580987 5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4580987
M. Wt: 492.1 g/mol
InChI Key: ZJQUPNUNNRWLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like 5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide often involves multi-step chemical reactions, starting from simpler compounds and gradually building up the desired structure. Techniques such as the Suzuki−Miyaura coupling reaction have been developed to facilitate the synthesis of such molecules, offering a practical method for constructing complex organic compounds efficiently (Ikemoto et al., 2005). This approach allows for the introduction of various functional groups and structural frameworks necessary for the final compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular structure, providing detailed information about the arrangement of atoms and the configuration of molecules. For compounds similar to the one , studies have shown how molecular geometries can be calculated and compared with experimental data to confirm structural hypotheses (Şahin et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are directly influenced by its molecular structure. The presence of functional groups such as bromo, chloro, methoxy, and benzoxazole in the compound's structure can lead to various chemical behaviors, including reactivity towards nucleophiles or electrophiles, potential for further functionalization, and the ability to form specific interactions with biological targets. The synthesis process often explores these chemical properties to optimize reaction conditions and yields.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are essential for understanding the practical aspects of handling and using the compound. These properties are influenced by the molecular structure and intermolecular forces present in the compound. For instance, the crystalline structure and properties of related compounds have been studied to understand their solid-state behavior and stability (Subashini et al., 2012).

Scientific Research Applications

Synthesis of Key Intermediates in Drug Development

The compound has been utilized in the synthesis of key intermediates for developing drugs. For instance, it has been used in the practical synthesis of orally active CCR5 antagonists, which are important in the treatment of diseases like HIV/AIDS (Ikemoto et al., 2005). Similarly, the compound has found application in the synthesis of SGLT2 inhibitors, a class of medications used in diabetes therapy (Zhang et al., 2022).

Development of Novel Antimicrobial Agents

In the realm of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, new oxazolones synthesized from derivatives of this compound have been tested for antimicrobial properties against various bacterial and fungal strains (Rosca, 2020).

Antioxidant Properties

Research into natural antioxidants has utilized similar bromophenol compounds. These compounds, including variants of 5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, have been isolated from natural sources like marine algae and evaluated for their antioxidant activity, showing potential for preventing oxidative deterioration of food (Li et al., 2011).

Photodynamic Therapy Applications

In photodynamic therapy, a field aimed at treating diseases like cancer, derivatives of this compound have been synthesized and characterized for their photophysical and photochemical properties. These properties are essential for the compound's effectiveness as a photosensitizer in Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Synthesis of Electrophilic Bromination Products

The compound has been employed in the synthesis of electrophilic bromination products. This is seen in the regioselective bromination of certain molecules to produce derivatives that can be further used in various chemical applications, highlighting the compound's utility in synthetic chemistry (Fan et al., 2007).

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrCl2N2O3/c1-28-18-6-2-11(8-16(18)24)21-26-17-10-13(4-7-19(17)29-21)25-20(27)14-9-12(22)3-5-15(14)23/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQUPNUNNRWLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.